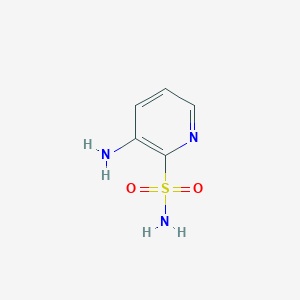

3-Aminopyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTKYSKJIJPEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94527-46-5 | |

| Record name | 3-aminopyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Aminopyridine 2 Sulfonamide

Retrosynthetic Analysis of the 3-Aminopyridine-2-sulfonamide Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic routes by disconnecting the target molecule at key functional groups. The two primary disconnections are at the C-N bond of the amino group and the S-N bond of the sulfonamide group.

Route A: Disconnection of the C-N bond suggests that the 3-amino group can be introduced onto a pre-existing pyridine-2-sulfonamide (B152805) scaffold. This approach would involve the amination of a suitable precursor, such as a halopyridine or a nitropyridine derivative.

Route B: Disconnection of the S-N bond points towards the formation of the sulfonamide group on a 3-aminopyridine (B143674) precursor. This can be achieved through the reaction of 3-aminopyridine with a sulfonylating agent.

Route C: Disconnection of the C-S bond is a less common but viable strategy, involving the introduction of the entire sulfonamide moiety onto the pyridine (B92270) ring at a late stage.

Classical Synthetic Approaches

Classical synthetic methods for constructing the this compound scaffold generally involve multi-step sequences with well-established reactions. These approaches often rely on the manipulation of functional groups on the pyridine ring.

Amination Reactions in Pyridine Ring Systems

The introduction of an amino group at the 3-position of a pyridine ring can be achieved through several classical methods. One common strategy involves the reduction of a nitro group. For instance, the nitration of a suitable pyridine precursor, followed by reduction, can yield the desired 3-aminopyridine derivative.

Another classical approach is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide), which can be prepared from nicotinic acid. eurjchem.comgoogle.comorgsyn.org This reaction, typically carried out using sodium hypobromite, provides a direct route to 3-aminopyridine. eurjchem.comgoogle.comorgsyn.org

The direct amination of pyridine rings, such as the Chichibabin reaction, typically favors the 2- or 4-position and is therefore less suitable for the synthesis of 3-aminopyridine derivatives without specific directing groups. researchgate.netscite.aiorgsyn.org However, nucleophilic aromatic substitution (SNAAr) on a pre-functionalized pyridine ring, for example, the displacement of a halide at the 3-position, can be a viable route.

| Reaction Type | Reagents and Conditions | Precursor | Product | Reference(s) |

| Hofmann Rearrangement | NaOBr (NaOH, Br2), 70°C | Nicotinamide | 3-Aminopyridine | eurjchem.comgoogle.comorgsyn.org |

| Reduction of Nitro Group | Sn/HCl or H2/Pd-C | 3-Nitropyridine | 3-Aminopyridine | orgsyn.org |

Sulfonamidation Protocols for Pyridine Derivatives

The formation of a sulfonamide group is a cornerstone of many synthetic strategies. The most traditional method involves the reaction of an amine with a sulfonyl chloride in the presence of a base. youtube.com In the context of synthesizing this compound, this would entail the reaction of 3-aminopyridine with a suitable sulfonyl chloride.

Alternatively, the sulfonamide can be constructed by reacting a sulfonyl chloride with ammonia (B1221849) or an ammonia surrogate. acs.org This approach would be applicable if the sulfonyl chloride is first installed on the pyridine ring. The synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine via a diazonium salt intermediate has been reported. google.com

| Reaction Type | Reagents and Conditions | Reactants | Product | Reference(s) |

| Sulfonamidation | R-SO2Cl, Base (e.g., Pyridine) | Amine, Sulfonyl Chloride | Sulfonamide | youtube.com |

| Sulfonylation | SOCl2, then NH3 | Pyridine-3-sulfonic acid | Pyridine-3-sulfonamide | google.com |

Multi-Step Conversions and Strategic Functional Group Interconversions

The synthesis of this compound often requires a carefully planned multi-step sequence involving strategic functional group interconversions. A plausible route could start from a readily available precursor like 2-chloropyridine (B119429).

One potential strategy begins with the nitration of 2-chloropyridine to yield 2-chloro-3-nitropyridine. guidechem.comguidechem.com This intermediate can then undergo nucleophilic substitution with a source of the sulfonamide group, followed by reduction of the nitro group to the desired 3-amino functionality. Alternatively, the nitro group can be reduced first to give 2-chloro-3-aminopyridine, which can then be subjected to sulfonylation at the 2-position, although this might be challenging due to the presence of the amino group. google.com

Another strategic approach involves the use of 2-aminopyridine (B139424) as a starting material. Chlorination followed by nitration can lead to intermediates like 3-amino-2-chloropyridine, which can then be further functionalized. orgsyn.org

The synthesis of the key intermediate 2-chloro-3-aminopyridine can also be achieved from 2-pyridone through a sequence of nitration, N-alkylation, chlorination, and reduction. google.com

| Starting Material | Key Intermediates | Key Reactions | Reference(s) |

| 2-Chloropyridine | 2-Chloro-3-nitropyridine | Nitration, Nucleophilic Aromatic Substitution, Reduction | guidechem.comguidechem.com |

| 2-Pyridone | N-alkyl-3-nitro-2-pyridone, 2-chloro-3-nitropyridine | Nitration, N-alkylation, Chlorination, Reduction | google.com |

| 3-Aminopyridine | Pyridine-3-sulfonyl chloride | Diazotization, Sulfonylation, Amination | google.com |

Modern and Advanced Synthetic Techniques

Recent advances in organic synthesis have provided more efficient and versatile methods for the construction of molecules like this compound, with a strong emphasis on catalytic approaches.

Catalytic Methods in Sulfonamide Synthesis

Modern catalytic methods offer significant advantages over classical approaches, often providing higher yields, milder reaction conditions, and broader functional group tolerance.

Copper-catalyzed N-arylation of sulfonamides with (hetero)aryl halides has emerged as a powerful tool for the formation of the C-N bond. nih.govresearchgate.net This methodology could be applied to the synthesis of this compound by coupling a pyridine-2-sulfonamide with a 3-halopyridine derivative or by coupling 3-aminopyridine with a 2-halopyridine-sulfonamide. These reactions often utilize copper salts in combination with specific ligands like oxalamides or 4-hydroxypicolinamides. nih.govresearchgate.net

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are also highly effective for the formation of C-N bonds and could be employed in the synthesis of the target molecule. nih.gov These reactions typically use a palladium catalyst with a phosphine (B1218219) ligand to couple an amine with a halide or triflate.

Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of N-(hetero)aryl sulfonamides, offering a cost-effective alternative to palladium. thieme-connect.com Asymmetric reductive amination of sulfonamides using nickel catalysts has also been reported, providing a route to chiral sulfonamides. nih.gov

Furthermore, photoredox catalysis has enabled novel three-component assemblies for the synthesis of primary aryl sulfonamides, offering a sustainable and efficient approach for late-stage functionalization. thieme-connect.com

| Catalytic Method | Catalyst/Ligand System | Reactants | Bond Formed | Reference(s) |

| Copper-Catalyzed N-Arylation | Cu salts / Oxalamides or 4-Hydroxypicolinamides | Sulfonamide, (Hetero)aryl Halide | C-N | nih.govresearchgate.net |

| Palladium-Catalyzed Amination | Pd catalyst / Phosphine ligand | Amine, (Hetero)aryl Halide/Triflate | C-N | nih.gov |

| Nickel-Catalyzed Cross-Coupling | Ni catalyst / Ligand | Sulfonamide, (Hetero)aryl Halide | C-N | thieme-connect.com |

| Photoredox Catalysis | Photocatalyst | Aryl precursor, SO2 source, Amine source | C-S and S-N | thieme-connect.com |

Purification and Isolation Methodologies for Academic Synthesis

The purification and isolation of this compound in an academic setting would primarily rely on chromatographic and crystallization techniques to obtain the compound in high purity.

Chromatographic Techniques for Compound Isolation

Chromatography is an indispensable tool for the purification of organic compounds, particularly for separating isomers that may be formed during the synthesis. nih.govnih.gov For this compound, techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) would be employed.

Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a standard method for the initial purification of the crude reaction mixture. The choice of eluent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is critical for achieving good separation.

HPLC, especially reversed-phase HPLC (RP-HPLC), offers higher resolution for the separation of closely related compounds. nih.govnih.gov This technique would be particularly useful for separating this compound from any isomeric byproducts.

Table 3: Exemplary Chromatographic Conditions for the Purification of Pyridine Derivatives

| Technique | Stationary Phase | Mobile Phase (Gradient) | Detection |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) | Thin Layer Chromatography (TLC) with UV visualization |

| RP-HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | UV-Vis Detector |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of solid compounds, yielding material of high purity. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals. google.com

The selection of an appropriate solvent or solvent system is paramount for successful crystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of sulfonamides include alcohols (e.g., ethanol, propanol), esters (e.g., ethyl acetate), and aqueous mixtures. google.comresearchgate.net The use of a filter aid and decolorizing charcoal can be employed to remove insoluble impurities and colored substances before crystallization. google.com

Table 4: Potential Solvent Systems for the Recrystallization of this compound

| Solvent/Solvent System | Rationale |

| Ethanol | Often a good solvent for sulfonamides, providing a significant difference in solubility at different temperatures. |

| Isopropanol | Similar to ethanol, can be effective for crystallization. |

| Ethyl Acetate/Hexane | A solvent/anti-solvent system where the compound is dissolved in ethyl acetate and hexane is added to induce crystallization. |

| Water/Ethanol | An aqueous mixture can be effective, especially if the compound has some water solubility. |

Chemical Reactivity and Derivatization of 3 Aminopyridine 2 Sulfonamide

Reactions at the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-aminopyridine-2-sulfonamide is a delicate balance between the activating effect of the amino group and the deactivating effect of the sulfonamide group. This balance results in specific patterns for both electrophilic and nucleophilic substitution reactions.

The directing effects of the existing substituents on the pyridine ring of this compound guide electrophilic aromatic substitution. The amino group at the 3-position is a potent activating group, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). In contrast, the sulfonamide group at the 2-position is a deactivating group and directs to the meta position. The combined influence of these groups makes the C-4 and C-6 positions the most probable sites for electrophilic attack. However, the bulkiness of the sulfonamide group may create steric hindrance, impeding substitution at the C-2 position.

Due to its electron-rich nature, pyridine is generally resistant to nucleophilic attack. However, the presence of the electron-withdrawing sulfonamide group can enable nucleophilic substitution reactions, especially at positions activated by this group. Nucleophilic attack is most likely at the carbon atoms with a partial positive charge, which are the α and γ positions (2, 4, and 6) relative to the ring nitrogen. In this compound, the sulfonamide group at the 2-position significantly increases the electrophilicity of this position, making it a potential site for nucleophilic displacement under specific conditions. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to nucleophilic substitution, and in some cases, unexpected nitro-group migration. clockss.org

The pyridine ring is capable of undergoing both oxidation and reduction, though these reactions can require harsh conditions. A common reaction is the oxidation of the pyridine nitrogen to form an N-oxide. nih.gov This transformation can alter the ring's reactivity, making it more susceptible to both electrophilic and nucleophilic attack. The resulting N-oxide can also serve as a handle for further functionalization. For example, 2-aminopyridine-3-sulfonyl chlorides can react with tertiary amines in the presence of air to produce sulfonylethenamines, where the sulfonyl chloride appears to promote the aerobic oxidation of the amine. researchgate.net

Reduction of the pyridine ring typically necessitates strong reducing agents and can result in the formation of piperidine (B6355638) derivatives. The specific outcome of the reduction is dependent on the reaction conditions and the choice of reducing agent.

Reactions Involving the Amino Group at Position 3

The primary amino group at the 3-position serves as a key site for a wide range of chemical transformations, enabling the introduction of diverse functional groups and the synthesis of a broad spectrum of derivatives.

The primary amine of this compound readily undergoes acylation with acyl halides or anhydrides in the presence of a base to yield the corresponding amides. researchgate.net Similarly, alkylation with alkyl halides can introduce alkyl substituents onto the nitrogen atom. google.comorganic-chemistry.org These reactions offer a direct method for modifying the properties of the parent compound.

Table 1: Examples of Acylation and Alkylation Reactions

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | N-(2-sulfamoylpyridin-3-yl)acetamide | Base (e.g., pyridine, triethylamine) |

| Benzoyl chloride | N-(2-sulfamoylpyridin-3-yl)benzamide | Base (e.g., pyridine, triethylamine) |

| Methyl iodide | N-methyl-3-aminopyridine-2-sulfonamide | Base (e.g., K₂CO₃) |

The amino group at position 3 can be transformed into a diazonium salt by treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. nih.govrsc.org This diazonium intermediate is highly versatile and can be displaced by various nucleophiles through Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. wikipedia.orgnih.govgoogle.comresearchgate.net Reaction with water leads to the corresponding hydroxyl derivative. nih.govwikipedia.org The classical Sandmeyer reaction has been a cornerstone for converting amino groups into halides, though it often requires strongly acidic and oxidizing conditions. nih.gov

Table 2: Examples of Diazotization and Subsequent Transformations

| Reagent | Intermediate | Final Product | Reaction Type |

| NaNO₂, HCl | 3-Diazoniumpyridine-2-sulfonamide chloride | 3-Chloro-pyridine-2-sulfonamide | Sandmeyer (Halogenation) google.com |

| NaNO₂, HBr | 3-Diazoniumpyridine-2-sulfonamide bromide | 3-Bromo-pyridine-2-sulfonamide | Sandmeyer (Halogenation) google.com |

| H₂O, heat | 3-Diazoniumpyridine-2-sulfonamide salt | 3-Hydroxy-pyridine-2-sulfonamide | Hydroxylation nih.gov |

Heterocyclic Ring Formation via the Amino Group (e.g., Annulation Reactions)

The primary amino group at the 3-position of the pyridine ring is a key site for nucleophilic attack, making it an excellent starting point for the construction of fused heterocyclic systems through annulation reactions. These reactions typically involve the condensation of the amino group with bifunctional electrophiles, leading to the formation of new ring structures appended to the pyridine core.

While specific examples of annulation reactions starting directly from this compound are not extensively documented in readily available literature, the reactivity of the 3-aminopyridine (B143674) scaffold is well-established. For instance, the annulation of 2-aminopyridine (B139424) derivatives with arenes under metal-free conditions has been reported to yield important pyrido[1,2-a]benzimidazole (B3050246) scaffolds. Current time information in Bangalore, IN. This type of transformation highlights the potential of the amino group in this compound to participate in cyclization cascades.

In a broader context, α-aminoazoles and α-aminoazines are recognized as valuable partners in multicomponent reactions for the synthesis of fused heterocyclic rings. google.com These reactions often proceed through the formation of an initial imine intermediate, which then undergoes intramolecular cyclization. It can be inferred that this compound could similarly react with various carbonyl compounds and other electrophiles to generate a diverse array of fused heterocyclic structures. For example, reaction with α,β-unsaturated ketones could potentially lead to the formation of dihydropyridine (B1217469) derivatives fused to the original pyridine ring.

A patent for the synthesis of fused chem960.comgoogle.comthiadiazine derivatives, which act as KAT inhibitors, describes the use of this compound as a key intermediate (I20). google.com Although the patent primarily details the synthesis of this intermediate via the reduction of the corresponding 3-nitro compound, its role as a building block for more complex heterocyclic systems is implied. google.com The subsequent steps in the synthesis likely involve the reaction of the amino group to build the final fused ring system.

Reactions at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) offers another reactive center within the this compound molecule. The nitrogen atom of the sulfonamide can be functionalized, and the entire moiety can undergo various modifications.

N-Alkylation and N-Acylation of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide is nucleophilic and can be readily alkylated or acylated. These reactions are crucial for modifying the electronic and steric properties of the molecule, which can be important for tuning its biological activity or physical characteristics.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using various alkylating agents under basic conditions. While direct examples for this compound are not prevalent, general methods for N-alkylation of sulfonamides are well-established and applicable. For instance, the use of alcohols as green alkylating reagents in the presence of a manganese dioxide catalyst has been reported for the N-alkylation of various sulfonamides. Another approach involves the use of a ruthenium catalyst for the N-alkylation of sulfonamides with alcohols.

N-Acylation: Acylation of the sulfonamide nitrogen is typically performed using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This transformation introduces an acyl group, which can significantly alter the properties of the parent molecule. A general and efficient method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles in the presence of sodium hydride, affording N-acylsulfonamides in high yields.

The following table summarizes general conditions for N-alkylation and N-acylation of sulfonamides that could be applied to this compound.

| Transformation | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alcohol, MnO₂ (catalyst), solvent-free, air | N-Alkyl sulfonamide | |

| N-Alkylation | Alcohol, [Ru(p-cymene)Cl₂]₂ (catalyst), bidentate phosphine (B1218219) ligand | N-Alkyl sulfonamide | |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acyl sulfonamide |

Sulfonamide Linkage Modifications and Reductions

Modifications to the sulfonamide linkage itself are less common but represent an important strategy for creating structural diversity. These transformations can include cleavage of the sulfur-nitrogen bond or reduction of the sulfonamide to other sulfur-containing functional groups. The development of methods for the synthesis of sulfonamides from non-traditional starting materials, such as the electrochemical oxidative coupling of amines and thiols, also points to the versatility of this functional group. While specific examples of these modifications on this compound are not readily found, the general chemistry of sulfonamides suggests that such transformations are feasible.

Development of Advanced Chemical Scaffolds and Analogue Synthesis

This compound serves as a valuable building block for the synthesis of more complex and advanced chemical scaffolds. Its bifunctional nature allows for a "branching-folding" synthetic strategy, where different reactions can be performed at either the amino or sulfonamide group to create a diverse library of compounds.

The synthesis of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors demonstrates the utility of the pyridinesulfonamide scaffold in medicinal chemistry. In these studies, the sulfonamide group acts as a zinc-binding group, while modifications at other positions of the pyridine ring are used to achieve selectivity and potency.

A notable application of this compound is in the synthesis of fused chem960.comgoogle.comthiadiazine derivatives that function as inhibitors of the MYST family of lysine (B10760008) acetyltransferases (KATs). google.com In the synthetic route described in the patent, this compound is a key intermediate that is further elaborated to construct the final complex heterocyclic system. google.com This highlights the importance of this compound in generating novel molecular frameworks for drug discovery.

The synthesis of various sulfonamide-containing scaffolds is a topic of significant interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in a wide range of therapeutic agents. The general strategies for sulfonamide synthesis and modification can be applied to this compound to generate libraries of analogues for biological screening.

Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and integrations of atomic nuclei in a magnetic field, the precise structure of 3-aminopyridine-2-sulfonamide can be elucidated. While specific experimental spectra for this compound are not widely reported in publicly available literature, the expected spectral characteristics can be described based on established principles and data from analogous sulfonamide derivatives. rsc.org

Proton NMR (¹H NMR) spectroscopy is the primary method for determining the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the amine (NH₂) and sulfonamide (SO₂NH₂) groups.

The three protons on the pyridine ring would appear in the aromatic region, typically between 6.5 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be dictated by their position relative to the electron-donating amino group and the electron-withdrawing sulfonamide group. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups are exchangeable and would appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature, but are generally expected in the regions of 5.0-6.0 ppm for the aromatic amine and 8.5-10.5 ppm for the sulfonamide protons. rsc.org

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H (3 protons) | 6.5 - 8.5 | Multiplets | 3H |

| Amine (-NH₂) | 5.0 - 6.0 | Broad Singlet | 2H |

Note: The chemical shifts are estimates based on analogous structures and general NMR principles.

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, five distinct signals would be expected, corresponding to the five carbon atoms of the pyridine ring. These signals would typically appear in the range of 110-160 ppm. rsc.org The chemical shifts of these carbons are influenced by the attached functional groups; for instance, the carbon atom bonded to the amino group (C3) and the carbon bonded to the sulfonamide group (C2) would have their resonances significantly shifted compared to an unsubstituted pyridine ring.

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-SO₂NH₂) | 150 - 160 |

| C3 (C-NH₂) | 140 - 150 |

| C4 | 115 - 125 |

| C5 | 130 - 140 |

Note: The assignments are predictive and based on substituent effects on the pyridine ring.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, allowing for the definitive assignment of their positions relative to one another. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow each proton on the pyridine ring to be mapped to its corresponding carbon atom. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The molecular formula of this compound is C₅H₇N₃O₂S, which corresponds to a monoisotopic mass of 173.0259 Da. rsc.orguni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The technique can also identify various adducts of the molecule.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₅H₈N₃O₂S]⁺ | 174.0332 |

| [M+Na]⁺ | [C₅H₇N₃O₂SNa]⁺ | 196.0151 |

| [M+K]⁺ | [C₅H₇N₃O₂SK]⁺ | 211.9891 |

Source: Data derived from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. nih.gov The protonated molecule of this compound ([M+H]⁺, m/z 174.03) would be selected and subjected to collision-induced dissociation. The fragmentation of aromatic sulfonamides is well-studied and typically involves several characteristic pathways. nih.govresearchgate.netnih.gov

Key expected fragmentation pathways include:

Cleavage of the S-N bond: A common fragmentation pathway for sulfonamides is the cleavage of the bond between the sulfur atom and the amine nitrogen, leading to the formation of an aminopyridinyl radical cation.

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation involves the neutral loss of SO₂ (64 Da) from the precursor ion, which is a common pathway for aromatic sulfonamides. nih.gov

Formation of Common Sulfonamide Fragments: Amino-sulfonamides often produce characteristic fragment ions at m/z 156, 108, and 92. researchgate.net The ion at m/z 156 can arise from the cleavage of the sulfonamide bond. This ion can subsequently lose SO (m/z 108) or SO₂ (m/z 92). researchgate.net

Table 4: Plausible MS/MS Fragments of this compound ([M+H]⁺ = 174.03)

| Fragment Ion (m/z) | Proposed Identity/Origin |

|---|---|

| 156 | [M+H - NH₃]⁺ |

| 110 | [M+H - SO₂]⁺ |

| 93 | [C₅H₅N₂]⁺ (Aminopyridine moiety after S-N cleavage and rearrangement) |

Note: The fragmentation pathways are proposed based on general mechanisms observed for related sulfonamide compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. While direct experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on the extensive literature for its constituent functional groups: a primary amine, a sulfonamide, and a substituted pyridine ring.

In an IR spectrum of this compound, the sulfonamide group would produce strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide (SO₂NH₂) and the primary amine (NH₂) groups are expected to appear in the region of 3500–3200 cm⁻¹. The primary amine would likely show two distinct bands for its asymmetric and symmetric stretches, while the sulfonamide N-H stretch might be a single, broader band.

Raman spectroscopy provides complementary information. While the polar S=O and N-H bonds give strong IR signals, the vibrations of the aromatic pyridine ring often produce strong signals in the Raman spectrum. Key Raman bands would include the ring "breathing" modes and C-H stretching vibrations, which are indicative of the substitution pattern on the aromatic ring.

The combination of both techniques allows for a full vibrational assignment, confirming the presence and electronic environment of each functional group within the molecule.

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups and is not experimental data for the target compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Amine (NH₂) | Asymmetric & Symmetric N-H Stretch | 3500–3300 | Medium | Weak-Medium |

| Amine (NH₂) | Scissoring (Bending) | 1650–1580 | Medium-Strong | Weak |

| Sulfonamide (SO₂NH₂) | N-H Stretch | 3390–3260 | Medium | Weak-Medium |

| Sulfonamide (SO₂NH₂) | Asymmetric S=O Stretch | 1370–1330 | Strong | Medium |

| Sulfonamide (SO₂NH₂) | Symmetric S=O Stretch | 1180–1160 | Strong | Strong |

| Pyridine Ring | C=C, C=N Ring Stretches | 1610–1430 | Medium-Strong | Strong |

| Pyridine Ring | Aromatic C-H Stretch | 3100–3000 | Medium-Weak | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the spatial arrangement of molecules, including the intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), the structure of the closely related analog, 3-pyridinesulfonamide , provides significant insight. A systematic study of pyridine sulfonamides revealed that the 3-pyridinesulfonamide isomer crystallizes in the monoclinic space group P2₁/c. acs.org

A key feature of its solid-state structure is the formation of a robust supramolecular synthon: a centrosymmetric dimer held together by a pair of N-H···O hydrogen bonds between the sulfonamide groups of two separate molecules. acs.org This R²₂(8) ring motif is a common and predictable hydrogen-bonding pattern for sulfonamides.

For this compound, the presence of the additional amino group at the 3-position introduces another potent hydrogen bond donor. This group could potentially disrupt the sulfonamide dimer motif by competing for hydrogen bond acceptors or, conversely, it could form its own distinct hydrogen-bonding networks with the pyridine nitrogen or sulfonyl oxygen atoms of neighboring molecules, leading to a more complex and layered crystal structure. A single-crystal X-ray diffraction study would be essential to determine which of these potential packing arrangements is adopted.

Table 2: Crystallographic Data for the Analog Compound 3-Pyridinesulfonamide Data from a study on pyridine sulfonamides by G. R. Desiraju et al. acs.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6423(7) |

| b (Å) | 10.354(1) |

| c (Å) | 11.838(1) |

| β (°) | 96.341(1) |

| Volume (ų) | 687.9(1) |

| Z | 4 |

| Key Hydrogen Bond Motif | N-H···O Centrosymmetric Dimer [R²₂(8)] |

Co-crystallization is a technique used in crystal engineering to bring two or more different molecular components together in a single crystal lattice, held by non-covalent interactions. For this compound, this approach provides invaluable structural insights into its molecular recognition preferences. The molecule possesses multiple hydrogen bond donor sites (the sulfonamide N-H and the amino N-H) and acceptor sites (the pyridine nitrogen and the two sulfonyl oxygens).

Co-crystallization studies, for instance with carboxylic acids or other active pharmaceutical ingredients, would reveal which of these sites preferentially interact to form predictable hydrogen-bonding patterns known as supramolecular synthons. For example, the pyridine nitrogen is a well-known acceptor for acidic protons, while the sulfonamide and amino groups can interact with a variety of acceptor groups. Studies on related sulfa drugs have shown that aminopyridine derivatives are effective coformers, often forming robust ring-based hydrogen bond motifs. acs.org By systematically forming co-crystals and analyzing their structures via X-ray diffraction, researchers can map the intermolecular interaction landscape of this compound, which is crucial for understanding its behavior in multicomponent systems. acs.orgresearchgate.net

Computational and Theoretical Studies of 3 Aminopyridine 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 3-Aminopyridine-2-sulfonamide, DFT calculations, often using functionals like B3LYP, can predict several key characteristics.

Electronic Structure: DFT is used to determine the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. For instance, in studies of related imidazole[1,2-a]pyridine-sulfonamides, a smaller energy gap was found to correlate with a higher rate of electron density exchange with the environment. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). Such parameters have been calculated for various sulfonamide derivatives to analyze and compare their reactivity. imist.ma

Spectroscopic Properties: DFT is effective in predicting vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). Theoretical spectra are often calculated and compared with experimental data to confirm molecular structures. This approach has been successfully used for compounds like 2-amino-3-nitropyridine. orgsyn.org

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution on the molecular surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

A hypothetical table of DFT-calculated properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Predicted Value (Illustrative) | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to the electron-donating ability of the molecule. |

| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. imist.ma |

| Electronegativity (χ) | 4.3 eV | A measure of the molecule's ability to attract electrons. imist.ma |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. imist.ma |

Note: The values in this table are illustrative and based on data from related sulfonamide compounds. nih.govimist.ma Specific experimental or computational studies on this compound are required for validated data.

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) offer a higher level of theory than DFT for certain properties, providing more accurate molecular geometries and energies, albeit at a greater computational cost. For related compounds such as 2-amino-3-nitropyridine, both DFT and ab initio MP2 methods have been used to compute geometrical parameters (bond lengths and angles), which were then compared with experimental X-ray crystallography data to validate the theoretical models. orgsyn.org

The this compound molecule has several rotatable bonds and potential tautomeric forms. The pyridine (B92270) ring can exist in different tautomeric states, and the sulfonamide and amino groups can exhibit different spatial orientations.

Quantum chemical calculations can predict the relative energies of different conformers and tautomers. Infrared spectroscopy studies on related molecules like 2-aminopyridine (B139424) have shown that they can exist as an equilibrium mixture of two tautomers. researchgate.net Computational methods can determine the most stable (lowest energy) form in the gas phase or in solution, providing insight into the molecule's predominant structure under different conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of molecular flexibility and interactions.

MD simulations can model the behavior of this compound in a solvent, typically water, to understand its flexibility and conformational landscape. The simulation tracks the trajectories of atoms, revealing how the molecule rotates, bends, and folds. This analysis is crucial for understanding how the molecule's shape changes in a dynamic environment, which influences its ability to interact with biological targets. For example, MD simulations have been used to explore the conformational changes of proteins upon binding to ligands, demonstrating how molecular flexibility is key to function. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. For this compound, docking studies could be performed to identify potential binding sites on a target protein and to estimate the strength of the interaction.

In a typical docking study:

The 3D structures of the ligand (this compound) and the target protein are prepared.

A docking algorithm samples numerous possible binding poses of the ligand within the protein's active site.

A scoring function ranks these poses based on estimated binding affinity, often calculated in kcal/mol.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In the study of this compound and its analogs, QSAR methodologies focus on defining the relationship between the physicochemical properties of the molecules and their inhibitory functions, without delving into the specifics of the biological outcomes themselves. The primary goal is to identify key molecular descriptors that govern the compound's activity.

The process begins with the generation of 3D molecular structures and their optimization using computational chemistry methods. A common approach involves initial geometry optimization with molecular mechanics (MM) methods, such as the MM+ force fields, followed by further refinement using Density Functional Theory (DFT) with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d)). nih.gov From these optimized structures, a wide array of molecular descriptors are calculated. These descriptors can be categorized as constitutional, geometrical, electronic, and thermodynamic.

Multiple Linear Regression (MLR) is a frequently used statistical method to build the QSAR model, creating a linear equation that links the most significant descriptors to the activity. nih.govmedwinpublishers.com To handle the large number of potential descriptors and avoid overfitting, feature selection methods are crucial. nih.gov In more complex systems, non-linear methods like Artificial Neural Networks (ANN) may be employed, sometimes in conjunction with genetic algorithms (GA-ANN) to select the optimal set of descriptors. researchgate.net The statistical robustness and predictive power of the generated QSAR models are evaluated using metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q² or R²cv), the F-test value, and the root mean square error (RMSE). nih.govresearchgate.net

Key descriptors found to be influential in QSAR models of sulfonamide derivatives often include:

Thermodynamic Descriptors: Total energy and entropy. nih.gov

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electronegativity, and atomic charges. nih.govbiolscigroup.us

Structural and Geometrical Descriptors: Molecular weight, van der Waals volume, polarizability, and various topological indices. nih.govresearchgate.net

These computational methods allow for the systematic exploration of how different structural modifications might influence the desired properties of the molecule, guiding the design of new derivatives.

Table 1: Common Descriptors in QSAR Studies of Sulfonamide Derivatives

| Descriptor Category | Specific Descriptor | Computational Origin | Significance |

|---|---|---|---|

| Thermodynamic | Total Energy (at 0 K) | DFT Calculations | Relates to molecular stability. nih.gov |

| Entropy (at 298 K) | DFT Frequency Calculations | Measures the disorder of the system. nih.gov | |

| Electronic | HOMO Energy (EHOMO) | DFT Calculations | Indicates electron-donating ability. biolscigroup.us |

| LUMO Energy (ELUMO) | DFT Calculations | Indicates electron-accepting ability. nih.gov | |

| Dipole Moment (µ) | DFT Calculations | Measures the overall polarity of the molecule. biolscigroup.us | |

| Electronegativity (χ) | DFT Calculations | Describes the ability to attract electrons. nih.gov | |

| Structural | Molecular Mass | Structural Calculation | Basic property influencing size and volume. nih.gov |

| Van der Waals Volume | Structural Calculation | Relates to the steric properties of the molecule. nih.gov | |

| Polarizability | Structural Calculation | Describes the molecule's response to an electric field. nih.govresearchgate.net | |

| Topological | GETAWAY Descriptors | Geometrical Representation | Encodes information on molecular shape and atom distribution. researchgate.net |

| Burden Eigenvalues | Matrix Representation | Encodes information about molecular branching and topology. researchgate.net |

Pharmacophore modeling is a crucial computational method for generating hypotheses about the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to bind to a specific biological target. nih.govpharmacophorejournal.com This approach is particularly valuable when the 3D structure of the target is unknown. For a compound like this compound, this involves identifying the key chemical features that are spatially arranged in a specific manner to facilitate binding.

The process is typically carried out using specialized software modules like PHASE (Pharmacophore Alignment and Scoring Engine). nih.govpharmacophorejournal.com It begins with a set of active ligand molecules. The software generates multiple low-energy conformations for each ligand to ensure a thorough exploration of the conformational space. pharmacophorejournal.com It then identifies potential pharmacophoric features within these conformations. A standard set of features includes:

Hydrogen Bond Acceptor (A)

Hydrogen Bond Donor (D)

Hydrophobic Group (H)

Aromatic Ring (R)

Positively Ionizable (P)

Negatively Ionizable (N)

The core of the method involves identifying a common pharmacophore hypothesis by aligning the conformations of the active molecules and finding a spatial arrangement of features shared among them. pharmacophorejournal.com A tree-based partitioning technique is often used to group similar pharmacophores based on the distances between their feature sites (intersite distances). pharmacophorejournal.com

The resulting hypotheses are then scored based on how well they align the active molecules and other statistical parameters. nih.gov The best-ranked hypothesis represents a 3D model of the putative binding site, suggesting the types and locations of interactions that are critical for binding. This generated hypothesis can then be used to guide the design of new molecules with potentially improved affinity or as a 3D query for virtual screening of compound libraries to find new chemical entities. pharmacophorejournal.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when it binds to a second molecule (the receptor or target protein). mdpi.com The primary goal is to predict the three-dimensional interaction pose of the ligand within the active site of the target and to estimate the strength of the interaction, often represented by a docking score. mdpi.comunar.ac.id

The docking process requires the 3D structures of both the ligand and the target protein. Ligand structures are typically drawn and optimized using computational chemistry software. rjb.ro The protein structure is often obtained from crystallographic data. The process involves two main components: a search algorithm and a scoring function.

Search Algorithms: The search algorithm is responsible for exploring the vast conformational space of the ligand and its possible orientations within the binding site. Various algorithms are employed in common docking software:

Hierarchical Search Protocol: Utilized by software like Glide (Schrödinger), this method involves a series of filters. It starts with a broad search and progressively refines the poses, discarding unfavorable ones at each stage to save computational time. rjb.ro

Genetic Algorithms: These algorithms use principles of evolution to "evolve" a population of ligand conformations towards the best binding pose.

Monte Carlo Methods: This approach involves random changes to the ligand's position and conformation, with each new state being accepted or rejected based on an energy criterion.

Fragment-based Docking: The ligand is broken into smaller fragments, which are docked individually and then reconnected.

Scoring Functions: Once a pose is generated by the search algorithm, the scoring function estimates its binding free energy to rank it against other poses. These functions are typically empirical or knowledge-based and approximate various energetic contributions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties.

Commonly used software packages for docking studies on sulfonamide derivatives include Glide, SYBYL-X (using the Surflex-Dock method), AutoDock, and Molecular Operating Environment (MOE). rjb.ronih.govnih.govresearchgate.net Some protocols, like Induced Fit Docking (IFD), allow for flexibility in the receptor's active site, providing a more realistic model of the binding event. rjb.ro The quality of a docking protocol is often validated by its ability to reproduce the known binding mode of a co-crystallized ligand, typically measured by the root mean square deviation (RMSD) between the docked pose and the experimental pose. nih.gov

Table 2: Common Molecular Docking Software and Algorithms

| Software Suite | Docking Program/Method | Search Algorithm Principle | Key Features |

|---|---|---|---|

| Schrödinger | Glide | Hierarchical search, systematic and stochastic elements | Provides different precision modes (HTVS, SP, XP); includes Induced Fit Docking (IFD) for receptor flexibility. rjb.ro |

| Tripos | SYBYL-X (Surflex-Dock) | Fragment-based approach using a "protomol" to guide docking | Known for its speed and effectiveness in generating reliable poses. nih.gov |

| The Scripps Research Institute | AutoDock | Lamarckian Genetic Algorithm | Widely used academic software; allows high flexibility for the ligand. researchgate.net |

| Chemical Computing Group | MOE (Molecular Operating Environment) | Triangle Matcher placement, Monte Carlo refinement | Integrated environment for various molecular modeling tasks, including docking and ADME-T prediction. nih.gov |

Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data

Theoretical calculations provide a powerful tool for predicting the spectroscopic properties of molecules like this compound, aiding in the interpretation and validation of experimental data. The primary method used for these predictions is Density Functional Theory (DFT), often with the B3LYP functional and basis sets like 6-311++G(d,p). researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies are calculated from the optimized molecular geometry. researchgate.net These calculated frequencies are systematically higher than the experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to allow for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net By analyzing the potential energy distribution (PED), specific vibrational modes can be assigned to particular functional groups, confirming the structural characterization. researchgate.net For example, in studies of 3-aminopyridine (B143674) (3AP), characteristic vibrations for the NH₂ group and the pyridine ring are identified and compared between theoretical and experimental spectra. researchgate.nettubitak.gov.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can also be calculated theoretically. researchgate.netnih.gov These calculations are performed on the optimized molecular structure. The predicted chemical shifts are then compared with experimental spectra recorded in solution (e.g., in CDCl₃ or DMSO-d₆). nih.gov Such comparisons are crucial for confirming the synthesized structure. Studies on aminopyridines have shown a good correlation between calculated and observed chemical shifts, which helps in assigning signals to specific protons and carbons in the molecule. nih.govresearchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic transitions and, consequently, the UV-Vis absorption spectrum. imist.ma This allows for the calculation of the wavelength of maximum absorption (λ_max) and the HOMO-LUMO energy gap. researchgate.net The calculated energy gap provides insights into the molecule's reactivity and stability. researchgate.net Comparing the theoretical spectrum with the experimental one helps to understand the electronic structure of the compound.

This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical characterization, providing a high degree of confidence in the structural elucidation of novel compounds like this compound and its derivatives.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for Related Compounds

| Spectroscopic Technique | Property | Theoretical Method | Typical Findings and Comparison |

|---|---|---|---|

| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP | Calculated frequencies are generally higher; scaling is required for good agreement with experimental data. researchgate.nettubitak.gov.tr |

| ¹H NMR | Chemical Shifts (ppm) | DFT/GIAO | Good linear correlation between calculated and experimental shifts allows for unambiguous signal assignment. nih.govnih.gov |

| ¹³C NMR | Chemical Shifts (ppm) | DFT/GIAO | Similar to ¹H NMR, provides strong validation of the carbon skeleton structure. nih.govnih.gov |

| UV-Vis | Absorption Wavelength (λ_max) | TD-DFT | Calculation of electronic transitions helps interpret experimental spectra and determine the HOMO-LUMO gap. researchgate.net |

Mechanistic Investigations of Molecular Interactions Excluding Biological Outcomes and Clinical Relevance

Enzyme Active Site Binding Mechanisms

The interaction of 3-Aminopyridine-2-sulfonamide with enzyme active sites, particularly metalloenzymes like carbonic anhydrases (CAs), is a key area of mechanistic study. mdpi.comrcsb.orgmdpi.comnih.gov The sulfonamide moiety is a well-established zinc-binding group, which is a common feature in the active sites of CAs. mdpi.commdpi.com

At the molecular level, the binding of this compound to an enzyme's active site is characterized by a combination of interactions. The primary interaction for sulfonamides is the coordination of the deprotonated sulfonamide group with the Zn(II) ion present in the active site of enzymes like carbonic anhydrase. mdpi.comrcsb.org This is a type of coordinate covalent bond.

Beyond this, a network of non-covalent interactions stabilizes the ligand within the active site. These include:

Hydrogen Bonds: The amino group and the sulfonamide group of the compound can act as hydrogen bond donors, while the pyridine (B92270) nitrogen and the sulfonyl oxygens can act as hydrogen bond acceptors. These can form hydrogen bonds with amino acid residues or with structured water molecules within the active site. ingentaconnect.commdpi.com

Van der Waals Interactions: The aromatic pyridine ring can engage in van der Waals forces with hydrophobic pockets within the enzyme's active site. scielo.org.mx

Pi-Alkyl and Pi-Pi Stacking: The pyridine ring can also participate in pi-alkyl interactions with alkyl side chains of amino acids like valine and leucine, or pi-pi stacking interactions with aromatic residues such as phenylalanine. researchgate.net

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Partner in Enzyme Active Site | Reference |

|---|---|---|---|

| Coordinate Covalent Bond | Deprotonated Sulfonamide (-SO2NH-) | Zn(II) ion | mdpi.comrcsb.org |

| Hydrogen Bond (Donor) | Amino group (-NH2), Sulfonamide (-SO2NH2) | Carbonyl oxygen of peptide backbone, Side chains of Asn, Gln, Ser, Thr | ingentaconnect.com |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Sulfonyl Oxygens (-SO2) | Amide protons of peptide backbone, Side chains of His, Lys, Arg | ingentaconnect.commdpi.com |

| Van der Waals | Aromatic Pyridine Ring | Hydrophobic amino acid residues (e.g., Val, Leu, Ile) | scielo.org.mx |

| Pi-Alkyl | Aromatic Pyridine Ring | Alkyl side chains of Val, Leu, Ile | researchgate.net |

Computational simulations indicate that the flexibility of the sulfonamide group allows it to orient itself optimally for coordination with the zinc ion, while the pyridine and amino substituents find their place within the contours of the active site. mdpi.comresearchgate.net This mutual adjustment of ligand and protein is a hallmark of the induced-fit model of binding.

Specific amino acid residues within the enzyme active site play a crucial role in the direct interaction and recognition of sulfonamide-based ligands. In carbonic anhydrases, a conserved threonine residue (Thr199 in human CA II) often forms a hydrogen bond with the sulfonamide group, helping to orient it for binding to the zinc ion. nih.gov Other key residues include:

Histidine: Three histidine residues typically coordinate the zinc ion in carbonic anhydrases. mdpi.com These residues are central to the catalytic mechanism and the binding of inhibitors.

Hydrophobic Residues: Residues like Valine, Leucine, and Phenylalanine create hydrophobic pockets that can interact with the pyridine ring of the inhibitor, contributing to binding affinity and selectivity. nih.govresearchgate.net

Polar Residues: Asparagine, Glutamine, and other polar residues at the entrance or within the active site can form hydrogen bonds that guide the inhibitor into the correct orientation. ingentaconnect.com

| Amino Acid Residue (Example from Carbonic Anhydrase) | Potential Interaction with this compound | Reference |

|---|---|---|

| Threonine (e.g., Thr199) | Hydrogen bonding with the sulfonamide group | nih.gov |

| Histidine (e.g., His94, His96, His119) | Coordination of the catalytic Zn(II) ion | mdpi.com |

| Valine (e.g., Val121) | Hydrophobic and pi-alkyl interactions with the pyridine ring | nih.govresearchgate.net |

| Leucine (e.g., Leu198) | Hydrophobic interactions with the pyridine ring | nih.gov |

| Phenylalanine (e.g., Phe131) | Pi-pi stacking with the pyridine ring | nih.gov |

| Glutamine (e.g., Gln92) | Hydrogen bonding with the amino or sulfonamide groups | mdpi.com |

Interaction with Biomolecular Receptors: Structural Perspectives

The principles of molecular recognition that govern the binding of this compound to enzymes also apply to its interactions with other biomolecular receptors. The specific geometry and electronic properties of the molecule dictate its ability to selectively bind to a target.

Selective molecular recognition is achieved through a high degree of complementarity between the ligand and the binding site of the receptor. acs.org For this compound, this selectivity would be determined by the precise spatial arrangement of its functional groups and the corresponding interacting partners in a potential receptor. The substitution pattern of the pyridine ring is critical; for instance, the relative positions of the amino and sulfonamide groups in this compound create a unique electrostatic potential and steric profile. This specific arrangement allows for a distinct pattern of hydrogen bonds and other non-covalent interactions, which may not be as favorable for other isomers or related molecules. The presence of the pyridine nitrogen atom, for example, introduces a specific hydrogen bond accepting capability at a defined position, which can be a key determinant of selectivity. nih.gov

The association of this compound with a biomolecular receptor can be conceptualized through the "induced fit" and "pre-organization" models.

Induced Fit: In this model, the initial binding of the ligand is followed by conformational changes in both the ligand and the receptor to achieve a more stable, higher-affinity complex. ethz.ch The flexibility of the sulfonamide linker and the potential for rotation around the C-S bond would allow this compound to adapt its conformation upon encountering the receptor's binding site.

Pre-organization: This concept suggests that a receptor may exist in an ensemble of conformations, one of which is complementary to the ligand. The ligand then selectively binds to this pre-organized conformation. While less emphasized for flexible ligands, elements of pre-organization in the receptor are likely to play a role in the initial recognition event before any induced-fit adjustments occur.

The actual binding process is likely a hybrid of these two models, where initial recognition of a partially pre-organized receptor site is followed by mutual conformational adjustments to optimize the binding interactions.

Enzymatic Reaction Kinetic Analysis of Inhibition (Purely in vitro mechanistic studies)

Detailed enzymatic reaction kinetic analyses are crucial for understanding how a compound like this compound might interact with and inhibit an enzyme. Such studies are foundational in drug discovery and mechanistic enzymology.

Determination of Kinetic Parameters (e.g., Kᵢ, Kₘ) in Enzyme Inhibition Studies

The determination of kinetic parameters such as the Michaelis constant (Kₘ) and the inhibition constant (Kᵢ) is fundamental to characterizing the interaction between an enzyme and an inhibitor. libretexts.orgwikipedia.org The Kₘ value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the substrate's affinity for the enzyme. The Kᵢ value quantifies how tightly an inhibitor binds to an enzyme; a lower Kᵢ indicates a more potent inhibitor.

For example, studies on other sulfonamide derivatives have demonstrated their inhibitory potential against various enzymes. In an investigation of sulfonamide-derived thiosemicarbazones as carbonic anhydrase (CA) inhibitors, a meta-sulfonamide derivative (compound 5b) bearing a pyridin-2-yl group showed potent inhibition of CA IX and CA XII with Kᵢ values of 4.9 nM and 5.6 nM, respectively. mdpi.com Another study on sulfonamide-based Schiff base derivatives identified a compound (3c) that inhibited carbonic anhydrase with a Kᵢ value of 8.6 μM. researchgate.net

Table 1: Illustrative Kinetic Parameters for Sulfonamide Derivatives Against Carbonic Anhydrase Isoforms

| Compound | Target Enzyme | Kᵢ (nM) |

| m-sulfonamide derivative 5b | CA IX | 4.9 |

| m-sulfonamide derivative 5b | CA XII | 5.6 |

| Sulfonamide Schiff base 3c | Carbonic Anhydrase | 8600 |

This table is for illustrative purposes and shows data for related sulfonamide compounds, not this compound, for which specific data is not available.

To determine these parameters for this compound, one would need to perform a series of in vitro enzyme assays with a purified target enzyme. By measuring the reaction rates at various substrate and inhibitor concentrations, one could then use graphical methods like Lineweaver-Burk plots or non-linear regression analysis to calculate the Kₘ and Kᵢ values. researchgate.nettandfonline.com

Characterization of Enzymatic Inhibition Modes (e.g., competitive, non-competitive, uncompetitive)

The mode of enzyme inhibition describes the mechanism by which an inhibitor reduces the enzyme's activity. The primary modes are competitive, non-competitive, and uncompetitive inhibition.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this mode, the apparent Kₘ is increased, while the Vₘₐₓ remains unchanged.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity regardless of whether the substrate is bound. Here, the Vₘₐₓ is decreased, but the Kₘ is unchanged.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. In this case, both the apparent Kₘ and Vₘₐₓ are decreased.

Studies on related sulfonamides have revealed various inhibition modes. For instance, a series of 2-amino-3-cyanopyridine (B104079) derivatives were found to be competitive inhibitors of human carbonic anhydrase I and II. tandfonline.com In contrast, a sulfonamide-bearing Schiff base derivative was identified as a non-competitive inhibitor of carbonic anhydrase. researchgate.net

The mode of inhibition for this compound against a specific enzyme would be determined experimentally by analyzing the effects of the inhibitor on the enzyme kinetics, typically through graphical analysis of the data (e.g., Lineweaver-Burk plots).

Allosteric Modulation Studies of Target Molecules (Focus on structural and mechanistic aspects)

Allosteric modulators bind to a site on a target molecule that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the target's activity. mdpi.com This can result in either positive allosteric modulation (PAM), which enhances the effect of the endogenous ligand, or negative allosteric modulation (NAM), which reduces it.

While no specific allosteric modulation studies for this compound have been identified, research on related structures provides insights into how such a compound might function. For example, a sulfonamide derivative, TCN-201, was identified as a selective negative allosteric modulator of the GluN2A subunit of the NMDA receptor. mdpi.com Conversely, the replacement of a picolinamide (B142947) moiety with a 2-pyridyl sulfonamide in a series of compounds led to a complete loss of positive allosteric modulatory activity at the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov

Investigating the allosteric potential of this compound would involve screening it against a panel of receptors or other target proteins in functional assays that can detect potentiation or inhibition of the endogenous ligand's activity. Follow-up studies would aim to identify the allosteric binding site, often through techniques like site-directed mutagenesis or co-crystallography, and to elucidate the structural mechanism by which it modulates the target's function.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfonamides is a well-established field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally benign methodologies. thieme-connect.com Future research on 3-Aminopyridine-2-sulfonamide is expected to focus on greener synthetic strategies that minimize waste and avoid harsh reagents.

Key areas for development include:

Catalytic Approaches: The use of novel catalysts could provide more efficient pathways. For instance, the development of recoverable catalysts, such as magnetic nanoparticles, offers a sustainable option for the synthesis of pyridine (B92270) derivatives bearing sulfonamide groups. nih.gov

Alternative Reagents: Moving away from traditional sulfonyl chlorides, which can be unstable, is a promising direction. acs.org A method utilizing calcium triflimide [Ca(NTf₂)₂] to activate more stable sulfonyl fluorides for reaction with amines has been demonstrated for a range of substrates and could be adapted for the synthesis of this compound. acs.orgclaremont.edunih.gov This approach can be effective even for less nucleophilic amines. claremont.edu

Green Solvents: A significant advancement would be the development of synthetic routes that employ water as a solvent. An iodine-mediated approach for synthesizing sulfonamides from sodium sulfinates and amines in an aqueous medium at room temperature represents a convenient and environmentally friendly method that could be explored. rsc.org

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields and purity, while also enhancing the safety of handling potentially reactive intermediates.

| Potential Synthetic Strategy | Key Features | Relevant Research |

| Calcium Triflimide Activation | Utilizes stable sulfonyl fluorides instead of sulfonyl chlorides. | acs.orgclaremont.edunih.gov |

| I₂-Mediated Aqueous Synthesis | Employs water as a solvent, operates at room temperature. | rsc.org |

| Recoverable Nanoparticle Catalysis | Enhances sustainability through catalyst recycling. | nih.gov |

| C-N Cross-Coupling | Palladium-catalyzed methods offer alternative bond formation strategies. | thieme-connect.com |

Exploration of Untapped Chemical Reactivity Pathways and Transformations

The trifunctional nature of this compound provides a rich landscape for exploring novel chemical transformations. The interplay between the amino, pyridine, and sulfonamide groups can lead to unique reactivity. vulcanchem.com

Future research could investigate:

Radical Chemistry: Intramolecular free-radical pathways, as explored in the synthesis of bipyridine sultams from bromo-substituted pyridine sulfonamides, could be applied to derivatives of this compound to generate complex polycyclic systems. rsc.org

N-Functionalization: The sulfonamide nitrogen can be functionalized, for instance, through N-alkylation or N-arylation, to create a library of new derivatives. thieme-connect.comrsc.org Understanding the conditions that selectively functionalize the amino group versus the sulfonamide nitrogen is a key area for study.

Ring-Forming Reactions: The compound can serve as a precursor for synthesizing fused heterocyclic systems. For example, derivatives can be designed to undergo intramolecular cyclization to form novel tricyclic scaffolds.

Metal-Catalyzed Cross-Coupling: The pyridine ring can be a substrate for various cross-coupling reactions, allowing for the introduction of diverse substituents at different positions, thereby tuning the molecule's electronic and steric properties.

Advanced Computational Modeling for Novel Insights into Molecular Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and saving resources. For this compound, advanced computational modeling will be indispensable.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. imist.maimist.ma This method can also be used to calculate reactivity descriptors like HOMO-LUMO energy gaps, electrophilicity, and global hardness, which provide insights into the molecule's chemical reactivity. imist.ma

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to study the nature of chemical bonds and non-covalent interactions within the molecule and its complexes, which is particularly relevant for understanding its role in larger molecular assemblies or as a ligand. researchgate.net

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding orientation and affinity of this compound derivatives to biological targets, such as enzymes. imist.maresearchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to assess the viability of derivatives as potential therapeutic agents. semanticscholar.org

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reactivity descriptors. | Molecular stability, reaction pathways, spectroscopic signatures. imist.maimist.ma |

| QTAIM | Analysis of chemical bonds and intermolecular interactions. | Understanding ligand-metal interactions and crystal packing. researchgate.net |

| Molecular Docking | Predicting binding to biological macromolecules. | Identification of potential protein targets and binding modes. researchgate.net |

| ADMET Screening | In silico prediction of pharmacokinetic and toxicity profiles. | Early assessment of drug-likeness. semanticscholar.org |

Role in Next-Generation Chemical Scaffolds for Fundamental Studies

A scaffold in chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. The this compound framework is an ideal candidate for developing next-generation chemical scaffolds for a variety of applications. rsc.orgnih.gov

Future directions include:

Medicinal Chemistry: The pyridine-sulfonamide hybrid is recognized as a valuable scaffold for developing new therapeutic agents, such as enzyme inhibitors. nih.gov The three points of functionalization on this compound allow for fine-tuning of its structure to optimize interactions with biological targets.

Materials Science: Pyridine-containing compounds are important in the development of novel materials. imist.ma Derivatives of this compound could be explored as building blocks for polymers with interesting electronic or photophysical properties.

Organometallic Chemistry: Bipyridines are widely used as ligands in organometallic chemistry. rsc.orgresearchgate.net Synthetic routes starting from this compound could lead to novel multidentate ligands for catalysis or the creation of complex coordination polymers. The ability of aminopyridines to coordinate with metal ions is well-documented. researchgate.netresearchgate.net

Integration with Advanced Analytical Techniques for Deeper Chemical Understanding